molecular formula C23H21ClN2O6S B11125067 N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}acetamide

Cat. No.: B11125067
M. Wt: 488.9 g/mol
InChI Key: CMIGZPZVSHZWPU-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE typically involves multiple steps. One common route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures (70–75°C). This reaction yields 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile, which is then reduced using lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and sulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole ring and sulfamoyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE is unique due to its combination of a benzodioxole ring, a chlorophenyl group, and a sulfamoyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.

Properties

Molecular Formula

C23H21ClN2O6S

Molecular Weight

488.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy]acetamide

InChI

InChI=1S/C23H21ClN2O6S/c1-15-10-19(33(28,29)26-18-5-3-17(24)4-6-18)7-9-20(15)30-13-23(27)25-12-16-2-8-21-22(11-16)32-14-31-21/h2-11,26H,12-14H2,1H3,(H,25,27)

InChI Key

CMIGZPZVSHZWPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)OCC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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